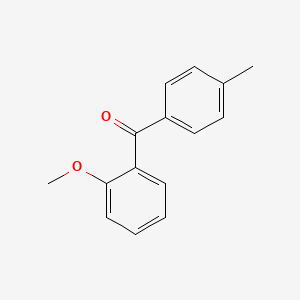

2-Metoxi-4'-metilbenzofenona

Descripción general

Descripción

2-Methoxy-4’-methylbenzophenone: is an organic compound belonging to the benzophenone family. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzophenone core. This compound is used in various applications, including as a UV filter in sunscreens and as an intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

2-Methoxy-4’-methylbenzophenone is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals and as a UV filter in sunscreens.

Industry: Employed in the production of polymers, coatings, and other industrial products.

Análisis Bioquímico

Biochemical Properties

2-Methoxy-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in its function as a UV filter. It interacts with enzymes and proteins involved in the skin’s response to UV radiation. For instance, it can inhibit the activity of enzymes that generate reactive oxygen species (ROS), thereby reducing oxidative stress in skin cells. Additionally, 2-Methoxy-4’-methylbenzophenone has been shown to bind to certain proteins, altering their conformation and activity .

Cellular Effects

The effects of 2-Methoxy-4’-methylbenzophenone on various cell types and cellular processes are profound. In skin cells, it helps protect against UV-induced damage by absorbing UV radiation and preventing DNA damage. It also influences cell signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and apoptosis. Furthermore, 2-Methoxy-4’-methylbenzophenone can modulate gene expression related to stress response and repair mechanisms .

Molecular Mechanism

At the molecular level, 2-Methoxy-4’-methylbenzophenone exerts its effects through several mechanisms. It binds to DNA and proteins, forming complexes that can inhibit or activate various biochemical pathways. For example, it can inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative stress. Additionally, 2-Methoxy-4’-methylbenzophenone can alter gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4’-methylbenzophenone have been observed to change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation. Long-term studies have shown that 2-Methoxy-4’-methylbenzophenone can have lasting effects on cellular function, including sustained protection against UV-induced damage and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4’-methylbenzophenone vary with different dosages in animal models. At low doses, it provides effective protection against UV radiation without significant adverse effects. At high doses, it can cause toxicity and adverse effects, such as skin irritation and allergic reactions. Studies have shown that there is a threshold dose above which the compound’s protective effects are outweighed by its toxic effects .

Metabolic Pathways

2-Methoxy-4’-methylbenzophenone is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its efficacy and toxicity, as different metabolites may have different biological activities .

Transport and Distribution

Within cells and tissues, 2-Methoxy-4’-methylbenzophenone is transported and distributed by various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes and within the cytoplasm. The compound can also accumulate in certain tissues, such as the skin, where it exerts its protective effects against UV radiation. Its distribution can be influenced by factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2-Methoxy-4’-methylbenzophenone is crucial for its activity and function. It can be found in various cellular compartments, including the nucleus, cytoplasm, and cell membrane. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-methylbenzophenone typically involves a Friedel-Crafts acylation reaction. The process can be summarized as follows:

Starting Materials: 2-Methoxybenzoyl chloride and toluene.

Catalyst: Aluminum chloride (AlCl3).

Reaction Conditions: The reaction is carried out at temperatures ranging from 0°C to 20°C.

Procedure: The 2-Methoxybenzoyl chloride is added to a solution of toluene and aluminum chloride. The mixture is stirred and maintained at the specified temperature range.

Industrial Production Methods

Industrial production of 2-Methoxy-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.

Continuous Stirring: Ensuring thorough mixing and reaction completion.

Purification: Employing distillation and crystallization techniques to achieve high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of 2-Methoxy-4’-methylbenzoic acid.

Reduction: Formation of 2-Methoxy-4’-methylbenzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of 2-Methoxy-4’-methylbenzophenone.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4’-methylbenzophenone involves its ability to absorb UV radiation, thereby protecting materials or skin from UV damage. The methoxy and methyl groups enhance its UV-absorbing properties. The compound interacts with UV light, converting it into less harmful energy forms, thus preventing photodegradation or skin damage.

Comparación Con Compuestos Similares

2-Methoxy-4’-methylbenzophenone can be compared with other benzophenone derivatives:

2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Commonly used in sunscreens for its UV-filtering properties.

2,2’-Dihydroxy-4-methoxybenzophenone: Known for its enhanced UV absorption.

4-Hydroxybenzophenone: Utilized in various industrial applications.

Uniqueness: : The presence of both methoxy and methyl groups in 2-Methoxy-4’-methylbenzophenone provides a unique combination of UV absorption and chemical reactivity, making it suitable for specialized applications .

Actividad Biológica

2-Methoxy-4'-methylbenzophenone (CAS No. 28137-36-2) is a compound of significant interest due to its diverse biological activities, particularly as a UV filter in cosmetic applications. Its unique structure, characterized by two aromatic rings linked by a carbonyl group and modified with methoxy and methyl substituents, enhances its chemical properties and biological interactions.

2-Methoxy-4'-methylbenzophenone exhibits several biochemical properties that contribute to its biological activity:

- UV Absorption : The compound effectively absorbs UV radiation, protecting skin cells from damage.

- Antioxidant Activity : It inhibits the production of reactive oxygen species (ROS), reducing oxidative stress in cells.

- Protein Interactions : It binds to proteins, potentially altering their conformation and activity, which may influence various cellular processes.

Cellular Effects

The compound's cellular effects are notable in skin cells, where it demonstrates protective mechanisms against UV-induced damage:

- DNA Protection : By absorbing UV radiation, it prevents DNA damage in skin cells.

- Signal Transduction Modulation : It influences signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and apoptosis.

- Gene Expression : 2-Methoxy-4'-methylbenzophenone modulates gene expression related to stress responses and repair mechanisms.

The molecular mechanisms through which 2-Methoxy-4'-methylbenzophenone exerts its effects include:

- Binding Interactions : The compound can bind to DNA and proteins, forming complexes that inhibit or activate biochemical pathways.

- Enzyme Inhibition : It inhibits enzymes involved in ROS production, thereby mitigating oxidative stress.

- Transcription Factor Modulation : By interacting with transcription factors, it influences gene expression related to cellular stress responses.

Temporal Effects

In laboratory settings, the stability of 2-Methoxy-4'-methylbenzophenone varies under different conditions. Long-term exposure to UV radiation or high temperatures can lead to degradation. However, studies indicate that it can provide sustained protection against UV damage over time.

Dosage Effects

The biological effects of 2-Methoxy-4'-methylbenzophenone vary significantly with dosage:

- Low Doses : At lower concentrations, the compound effectively protects against UV radiation without significant adverse effects.

- High Doses : Elevated doses may lead to toxicity, including skin irritation and allergic reactions. Research indicates a threshold dose exists where protective effects diminish due to potential toxicity.

Metabolic Pathways

The metabolism of 2-Methoxy-4'-methylbenzophenone involves various enzymatic pathways:

- Cytochrome P450 Enzymes : These enzymes metabolize the compound into various metabolites that may exhibit different biological activities and toxicities.

- Impact on Metabolic Flux : The metabolites formed can influence metabolic pathways and overall cellular function.

Transport and Distribution

The transport mechanisms of 2-Methoxy-4'-methylbenzophenone within cells are critical for its efficacy:

- Binding to Transport Proteins : The compound can bind to specific transport proteins that facilitate its movement across cell membranes.

- Tissue Accumulation : It tends to accumulate in tissues such as the skin, where it exerts protective effects against UV radiation. Factors such as tissue type and blood flow influence its distribution.

Subcellular Localization

The localization of 2-Methoxy-4'-methylbenzophenone within cellular compartments is vital for its biological activity:

- Nuclear Localization : The compound can localize in the nucleus, interacting with DNA and transcription factors to modulate gene expression.

- Cytoplasmic Presence : It is also found in the cytoplasm and at cell membranes, influencing various cellular processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-Methoxy-4'-methylbenzophenone:

-

Protective Effects Against UV Damage :

- A study demonstrated that treatment with 2-Methoxy-4'-methylbenzophenone significantly reduced DNA damage in human keratinocytes exposed to UV radiation.

-

Antioxidant Properties :

- Research showed that the compound effectively scavenges free radicals in vitro, indicating strong antioxidant potential.

- Safety Assessments :

Propiedades

IUPAC Name |

(2-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANDXFCUVROAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346744 | |

| Record name | 2-METHOXY-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28137-36-2 | |

| Record name | 2-METHOXY-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.